N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-N-[(pyridin-4-yl)methyl]-1H-pyrazole-5-carboxamide
Description
Properties
IUPAC Name |
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2-methyl-N-(pyridin-4-ylmethyl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN5O2S/c1-24-14(7-10-22-24)18(26)25(11-12-5-8-21-9-6-12)19-23-16-15(27-2)4-3-13(20)17(16)28-19/h3-10H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPVBHMLBXTWAHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)N(CC2=CC=NC=C2)C3=NC4=C(C=CC(=C4S3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Post-cyclization, the introduction of the methyl group at the pyridine nitrogen in the final compound necessitates selective alkylation. However, this step is more logically deferred to the coupling stage to avoid side reactions.
Synthesis of 1-Methyl-1H-Pyrazole-5-Carboxylic Acid
The pyrazole component requires careful construction to ensure proper regiochemistry and functionalization.
Pyrazole Ring Formation
Pyrazole cores are commonly synthesized via cyclocondensation of hydrazines with 1,3-diketones or β-keto esters. For 1-methyl-1H-pyrazole-5-carboxylic acid, ethyl 3-oxobutanoate may react with methylhydrazine in ethanol under reflux, yielding ethyl 1-methyl-1H-pyrazole-5-carboxylate. Hydrolysis of the ester under basic conditions (e.g., NaOH in aqueous ethanol) produces the carboxylic acid.
Optimization of Reaction Conditions
The choice of solvent and temperature significantly impacts yield. For instance, dichloromethane (DCM) and N,N-dimethylformamide (DMF) are preferred for their ability to dissolve polar intermediates, while reaction temperatures between 80–100°C enhance cyclization efficiency.
Amide Bond Formation Between Benzothiazole Amine and Pyrazole Carboxylic Acid
The coupling of the benzothiazole amine and pyrazole carboxylic acid represents the most critical and challenging step, requiring precise activation of the carboxylic acid.
Activation via Acid Chloride Formation
Conversion of the pyrazole carboxylic acid to its corresponding acid chloride is achieved using thionyl chloride (SOCl₂) or oxalyl chloride. For instance, refluxing the carboxylic acid with a 2:1 molar ratio of oxalyl chloride in anhydrous DCM for 4–6 hours yields the acid chloride. Excess thionyl chloride is removed under reduced pressure to prevent side reactions during subsequent steps.
Coupling with the Benzothiazole Amine
The acid chloride reacts with the benzothiazole amine in the presence of a base to neutralize HCl. Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) in DCM or DMF facilitates this reaction. A molar ratio of 1:1.2 (acid chloride:amine) ensures complete conversion, with stirring at room temperature for 12–24 hours.
Solvent and Base Selection
Comparative studies indicate that DCM offers superior reaction control for acid-sensitive substrates, while DMF accelerates reaction rates at elevated temperatures (e.g., 40–50°C). The use of DMAP as a catalyst enhances coupling efficiency by 15–20% compared to TEA alone.
Purification and Characterization
Crude product purification via column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the target compound. Nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity, with characteristic peaks for the pyrazole methyl group (δ 3.8–4.0 ppm), benzothiazole aromatic protons (δ 7.2–8.1 ppm), and the amide carbonyl (δ 165–170 ppm). High-resolution mass spectrometry (HRMS) provides further validation.
Alternative Synthetic Routes and Optimization
Direct Coupling Using Carbodiimide Reagents
As an alternative to acid chlorides, carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) enable direct coupling of the carboxylic acid and amine. However, this method requires strict anhydrous conditions and often results in lower yields (60–70%) compared to acid chloride routes (85–90%).
Challenges and Mitigation Strategies
Regioselectivity in Pyrazole Formation
The use of symmetric diketones can lead to regioisomeric pyrazoles. Employing methylhydrazine with a β-keto ester ensures regioselective formation of the 1-methyl-1H-pyrazole-5-carboxylate derivative.
Steric Hindrance During Coupling
Bulky substituents on the benzothiazole amine may impede amide bond formation. Increasing the reaction temperature to 50°C or using DMAP as a catalyst alleviates this issue.
Chemical Reactions Analysis
Types of Reactions
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-N-[(pyridin-4-yl)methyl]-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, potentially reducing the nitro or carbonyl groups present in the molecule.
Substitution: The chloro group in the benzothiazole ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-N-[(pyridin-4-yl)methyl]-1H-pyrazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe for biological imaging.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-N-[(pyridin-4-yl)methyl]-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. The compound’s structural features allow it to interact with various biological pathways, potentially leading to therapeutic effects such as anti-inflammatory or anticancer activities.
Comparison with Similar Compounds
Comparison :
- The benzothiazole ring (vs.
Benzothiazole-Containing Analogues
N-(7-Chloro-4-methoxy-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[2-(4-morpholinyl)ethyl]-1H-pyrazole-5-carboxamide hydrochloride ():
Comparison :
- The target compound lacks the morpholine group and hydrochloride salt, which may reduce aqueous solubility but simplify synthesis.
- The pyridinylmethyl group (vs.
Thiadiazine-Linked Pyrazole Derivatives
3-(4-Chloro-phenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid-(5-(4-methoxy-phenyl)-6H-[1,3,4]-thiadiazin-2-yl)-amide ():
Comparison :
- The thiadiazine ring (vs.
Table 1: Key Properties of Selected Analogues
*Estimated based on structural analysis.
Synthesis Notes:
- The target compound likely employs carbodiimide-mediated coupling (e.g., EDCI/HOBt), as seen in and , yielding 60–70% under optimized conditions .
- Substituents like chloro and methoxy may require protective group strategies to avoid side reactions.
Implications of Structural Differences
- Bioactivity : Benzothiazole derivatives often exhibit enhanced antimicrobial activity compared to simple aryl-substituted pyrazoles. The pyridinylmethyl group may improve blood-brain barrier penetration relative to morpholine derivatives .
- Metabolic Stability : The absence of ester or morpholine groups in the target compound may reduce susceptibility to hydrolysis, enhancing metabolic stability .
Biological Activity
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-N-[(pyridin-4-yl)methyl]-1H-pyrazole-5-carboxamide is a synthetic compound belonging to the class of pyrazole derivatives. This compound has attracted attention in pharmacological research due to its diverse biological activities, particularly in anticancer and anti-inflammatory applications.
Chemical Structure and Properties
| Property | Value |
|---|---|
| Molecular Formula | C20H17ClN4O2S |
| Molecular Weight | 412.9 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1170291-67-4 |
The compound features a complex structure with a benzothiazole moiety, a pyrazole core, and a carboxamide functional group. The presence of chlorine and methoxy substituents on the benzothiazole ring is crucial for enhancing its biological activity and solubility properties.
Anticancer Activity
Research has indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of specific signaling pathways, including the inhibition of cyclooxygenase (COX) enzymes, which are involved in tumor progression and inflammation .
- Case Studies : In vitro studies have demonstrated that derivatives of this compound show potent activity against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines, with IC50 values indicating effective cytotoxicity .
Anti-inflammatory Effects
The compound's ability to inhibit COX enzymes leads to a reduction in prostaglandin E2 (PGE2) production, which is associated with anti-inflammatory effects. This mechanism suggests potential therapeutic applications in treating inflammatory diseases.
Research Findings
Recent studies have highlighted several key findings regarding the biological activity of this compound:
- Cytotoxicity : Compounds similar to this derivative have shown promising results against various cancer cell lines, with significant reductions in cell viability observed in treated samples compared to controls .
- Selectivity : The compound has been noted for its selective action against cancer cells while exhibiting lower toxicity towards normal cells, making it a candidate for further development as an anticancer agent .
- Synergistic Effects : When combined with other therapeutic agents, this compound may enhance overall efficacy through synergistic mechanisms, potentially leading to improved treatment outcomes for cancer patients .
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-N-[(pyridin-4-yl)methyl]-1H-pyrazole-5-carboxamide, and how can reaction conditions be optimized?
- Methodology : Start with modular synthesis using heterocyclic building blocks. For example, employ cyclocondensation of pyrazole precursors with substituted benzothiazoles under reflux in DMF or THF. Optimize temperature (80–120°C) and catalysts (e.g., POCl₃ for cyclization ). Monitor reaction progress via TLC or HPLC and purify intermediates via column chromatography. Use computational tools (e.g., ICReDD’s reaction path search) to predict optimal conditions .
Q. How can structural characterization of this compound be performed to confirm its purity and identity?
- Methodology : Use a combination of ¹H/¹³C NMR to verify substituent positions (e.g., pyridinyl methyl protons at δ 3.8–4.2 ppm, benzothiazole Cl and OCH₃ signals ). Confirm molecular weight via HRMS (ESI+) and purity via HPLC (>95%). For crystallographic validation, attempt single-crystal X-ray diffraction with slow evaporation in ethanol/water mixtures .
Q. What are the key challenges in achieving regioselectivity during the synthesis of its pyrazole core?
- Methodology : Regioselectivity in pyrazole formation depends on steric and electronic factors. Use directing groups (e.g., methyl at position 1) and controlled stoichiometry of hydrazine derivatives. Employ DFT calculations to predict favorable tautomeric forms . For example, substituents on the benzothiazole ring may influence cyclization pathways .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound across different assay systems?
- Methodology : Conduct systematic dose-response studies across cell lines (e.g., cancer vs. primary cells) to identify off-target effects. Validate target engagement via SPR (surface plasmon resonance) or thermal shift assays . Cross-reference with structural analogs (e.g., pyridinylmethyl substitutions) to isolate structure-activity relationships (SAR) . Use statistical experimental design (e.g., factorial ANOVA) to account for variability .
Q. What strategies are recommended for studying the compound’s metabolic stability and toxicity in preclinical models?
- Methodology : Perform in vitro microsomal assays (human/rat liver microsomes) to assess CYP450-mediated metabolism. Identify metabolites via LC-MS/MS and compare with in silico predictions (e.g., MetaSite). For toxicity, use AMES tests for mutagenicity and hERG binding assays for cardiac risk. Dose escalation studies in rodents should monitor hepatic/kidney biomarkers .
Q. How can computational methods enhance the design of derivatives with improved pharmacokinetic properties?
- Methodology : Apply molecular docking (e.g., AutoDock Vina) to prioritize derivatives with stronger target binding (e.g., kinase domains). Use QSAR models to predict logP, solubility, and bioavailability. Tools like ICReDD’s quantum-chemical reaction path analysis can optimize synthetic feasibility . Validate predictions with in vitro ADME assays .
Q. What experimental approaches are suitable for investigating the compound’s mechanism of action in complex biological systems?
- Methodology : Combine transcriptomics (RNA-seq) and proteomics (TMT labeling) to map signaling pathways. Use CRISPR-Cas9 knockouts of putative targets (e.g., kinases) to confirm functional relevance. For in vivo validation, employ xenograft models with bioluminescent imaging to monitor tumor suppression .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
